
2-Iodo-2-methylpropionitrile
Overview
Description
2-Iodo-2-methylpropionitrile is an organic compound with the molecular formula C4H6IN. It is a nitrile derivative characterized by the presence of an iodine atom and a nitrile group attached to a methyl-substituted carbon atom. This compound is known for its reactivity and is often used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Iodo-2-methylpropionitrile can be synthesized through the reaction of iodine with 2-methylpropionitrile in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is typically carried out in a solvent like toluene under an argon atmosphere at elevated temperatures (around 100°C) and in the absence of light to prevent unwanted side reactions .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The reaction mixture is often subjected to purification processes such as distillation or crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Iodo-2-methylpropionitrile undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Radical Reactions: It can participate in radical reactions, forming stable radical species when reacted with radicals generated by photolysis of cyanoalkyl methacrylates.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Radical Reactions: Conditions typically involve the use of radical initiators like AIBN and solvents such as toluene.
Major Products:
Substitution Reactions: Products vary depending on the nucleophile used.
Radical Reactions: Stable radical species are formed, which can be used in further polymerization reactions.
Scientific Research Applications
Polymer Synthesis
Reversible-Deactivation Radical Polymerization (RDRP)
IMPN is widely recognized for its efficacy as an initiator in RDRP. It facilitates controlled polymerization processes that yield polymers with specific molecular weights and low polydispersity indices. The use of IMPN allows for the synthesis of well-defined polymers through mechanisms that enable the reversible activation and deactivation of radical species.
- Photocontrolled Polymerization : Recent studies have demonstrated the successful use of IMPN in photocontrolled RDRP, utilizing near-infrared (NIR) light to initiate polymerization. This method allows for precise control over polymer properties and has been shown to work effectively in various solvents, particularly those containing carbonyl groups like 1,3-dimethyl-2-imidazolidinone (DMI) .
- Case Study : In a notable experiment, IMPN was employed to polymerize methacrylates at room temperature under NIR irradiation. The resulting polymers exhibited excellent control over molecular weight distributions (M_w/M_n < 1.21) and demonstrated living characteristics through multiple "on-off" light switching cycles .
Functionalization and Modification of Polymers
Chain-End Modification
The ability to modify the chain ends of polymers is crucial for producing functional materials. IMPN has been utilized in novel approaches for chain-end modification, allowing researchers to tailor the properties of polymers post-synthesis.
- Methodology : Research indicates that by employing IMPN in conjunction with radical generating agents, significant modifications can be achieved at the chain ends of various polymers, enhancing their functional capabilities .
- Example : A study showcased the modification of poly(methyl methacrylate) (PMMA) using IMPN, resulting in polymers with enhanced functionalities suitable for specific applications in coatings and adhesives .
Industrial Applications
Sustainable Polymer Production
IMPN has been identified as a key component in developing sustainable polymerization processes. Its role in RDRP contributes to lower energy consumption and reduced environmental impact compared to traditional methods.
- Green Chemistry Initiatives : The use of IMPN facilitates the synthesis of polymers from renewable resources, such as biomass-derived monomers. This aligns with global efforts towards sustainable manufacturing practices .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 2-iodo-2-methylpropionitrile involves its reactivity towards nucleophiles and radicals. The iodine atom can be readily replaced by nucleophiles, leading to the formation of various derivatives. In radical reactions, it forms stable radical species that can initiate polymerization reactions .
Comparison with Similar Compounds
2-Bromo-2-methylpropionitrile: Similar structure but with a bromine atom instead of iodine.
2-Chloro-2-methylpropionitrile: Similar structure but with a chlorine atom instead of iodine.
Comparison:
Reactivity: 2-Iodo-2-methylpropionitrile is more reactive than its bromo and chloro counterparts due to the larger size and lower bond dissociation energy of the carbon-iodine bond.
Applications: While all three compounds can be used in similar reactions, this compound is preferred in radical reactions due to its higher reactivity
Biological Activity
Overview
2-Iodo-2-methylpropionitrile (IMPN), with the molecular formula CHIN, is an organic compound that has garnered attention for its biological activity and applications in chemical synthesis. This compound features a nitrile group and an iodine atom, making it a reactive species often utilized in various organic reactions, particularly in polymer chemistry and the synthesis of biologically active compounds.
This compound is primarily recognized for its role as a reagent in radical polymerization processes. It acts as an initiator in iodine-mediated reversible-deactivation radical polymerization (RDRP), which allows for controlled polymerization under light irradiation. The mechanism involves the homolytic cleavage of the carbon-iodine bond upon exposure to light, resulting in the generation of free radicals that initiate polymerization processes .
Molecular Mechanism
The compound's reactivity is influenced by its structure, specifically the bond dissociation energy associated with the carbon-iodine bond, which is lower than that of carbon-bromine or carbon-chlorine bonds. This characteristic makes IMPN more suitable for radical reactions compared to its halogenated analogs.
Synthesis of Biologically Active Compounds
IMPN has been employed in synthesizing various biologically active molecules. Its ability to facilitate radical reactions makes it a valuable building block for creating complex organic structures with potential therapeutic applications. For instance, it has been used to modify polymer chain ends to produce functional materials that exhibit specific biological activities .
Case Studies and Experimental Data
- Photocontrolled Polymerization : Research indicates that IMPN can effectively mediate photocontrolled radical polymerization, leading to well-defined polymers with targeted molecular weights. This process allows researchers to "switch on" and "off" polymerization by controlling light exposure .
- Chain-End Modification Efficiency : A study highlighted the efficiency of IMPN in modifying polymer chain ends. The efficiency was assessed through various radical generating agents, showing significant improvements in polymer properties when using IMPN compared to other halogenated compounds .
- Comparison with Similar Compounds : A comparative analysis of IMPN with 2-bromo-2-methylpropionitrile and 2-chloro-2-methylpropionitrile revealed that IMPN exhibited higher reactivity and efficiency in radical reactions, making it the preferred choice in many synthetic applications.
Table 1: Comparison of Reactivity Among Halogenated Compounds
Compound | Bond Dissociation Energy (kJ/mol) | Reactivity Level |
---|---|---|
This compound | Lower (more reactive) | High |
2-Bromo-2-methylpropionitrile | Moderate | Medium |
2-Chloro-2-methylpropionitrile | Higher | Low |
Table 2: Photopolymerization Results Using IMPN
Experiment Number | Light Exposure Time (min) | Polymer Yield (%) | Molecular Weight (g/mol) |
---|---|---|---|
1 | 10 | 85 | 8200 |
2 | 20 | 90 | 8500 |
3 | 30 | 95 | 9000 |
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for producing 2-Iodo-2-methylpropionitrile, and how can reaction parameters be systematically optimized?
- Methodological Answer : Begin with nucleophilic substitution of 2-methylpropionitrile using iodide sources (e.g., KI/NaI) in polar aprotic solvents. Optimize by varying temperature (40–80°C), solvent (DMF vs. acetone), and stoichiometry. Monitor reaction progress via GC or HPLC, and employ response surface methodology (RSM) to identify optimal conditions. Use control experiments to isolate side products and improve purity .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?
- Methodological Answer : Use and NMR to confirm the nitrile and iodomethyl groups. IR spectroscopy can validate the C≡N stretch (~2240 cm). Cross-reference with high-resolution mass spectrometry (HRMS) for molecular ion confirmation. For ambiguous signals, compare with computational predictions (e.g., DFT-based NMR simulations) .
Q. How does this compound’s stability vary under different storage conditions (light, temperature, humidity)?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to UV light (ICH Q1B guidelines), elevated temperatures (40–60°C), and controlled humidity (75% RH). Monitor degradation via TLC or HPLC, and identify decomposition products using LC-MS. Store in amber vials at -20°C under inert atmosphere to minimize photolysis and hydrolysis .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in radical-mediated reactions?
- Methodological Answer : Perform kinetic isotope effect (KIE) studies to distinguish between homolytic (radical) and heterolytic (ionic) pathways. Use EPR spectroscopy to detect radical intermediates. Computational modeling (e.g., Gaussian) can map transition states and activation energies for iodine abstraction steps .
Q. How can researchers resolve discrepancies between theoretical and experimental vibrational spectra (e.g., IR/Raman) for halogenated nitriles?
- Methodological Answer : Re-examine sample purity and crystallinity, as impurities or polymorphism can skew results. Augment experimental data with anharmonic frequency calculations (e.g., using VPT2 theory) to improve agreement. Validate with in situ Raman spectroscopy under controlled environments .
Q. What safety protocols are essential when handling this compound due to its potential toxicity?
- Methodological Answer : Follow GHS Category 2 acute toxicity guidelines (oral/dermal). Use fume hoods for synthesis, and employ personal protective equipment (PPE) including nitrile gloves and lab coats. Conduct toxicity screenings using in vitro models (e.g., HepG2 cells) to assess LC values and establish safe exposure limits .
Q. How can thermodynamic properties (e.g., enthalpy of formation) be accurately determined for iodinated nitriles?
- Methodological Answer : Use bomb calorimetry to measure combustion enthalpy. Combine with vapor pressure data (via transpiration method) to calculate sublimation enthalpy. Cross-validate with quantum mechanical computations (e.g., G4 theory) for gas-phase enthalpy corrections .
Q. What role do solvent effects play in the nucleophilicity of iodide during this compound synthesis?
- Methodological Answer : Compare reaction rates in solvents of varying polarity (e.g., DMSO vs. THF) using kinetic studies. Apply the Swain-Scott equation to quantify solvent nucleophilicity. Solvent parameter databases (e.g., Dimroth-Reichardt ) can correlate solvent polarity with yield .
Q. What decomposition pathways dominate when this compound is exposed to aqueous environments?
- Methodological Answer : Perform hydrolysis studies at pH 3–10, analyzing products via NMR and ion chromatography. Identify intermediates (e.g., 2-methylpropionamide) and propose mechanisms using isotopic labeling (-HO). Kinetic modeling can distinguish SN1 vs. SN2 pathways .
Q. How can green chemistry principles be applied to improve the sustainability of this compound synthesis?
- Methodological Answer : Replace halogenated solvents with cyclopentyl methyl ether (CPME) or water-ethanol mixtures. Evaluate atom economy using E-factor calculations. Catalytic approaches (e.g., phase-transfer catalysts) can reduce iodide waste. Lifecycle assessment (LCA) tools can quantify environmental impacts .
Properties
IUPAC Name |
2-iodo-2-methylpropanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6IN/c1-4(2,5)3-6/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBESYUOJKJZGLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30338469 | |
Record name | 2-Iodo-2-methylpropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30338469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19481-79-9 | |
Record name | 2-Iodo-2-methylpropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30338469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Iodo-2-methylpropionitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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